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Compound of Interest

Compound Name: Doxazosin hydrochloride

Cat. No.: B1139612

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and
methodologies involved in the development of extended-release (ER) tablet formulations for
Doxazosin. The following sections detail various formulation approaches, manufacturing
protocols, and analytical methods crucial for successful product development and evaluation.

Introduction to Doxazosin Extended-Release
Formulations

Doxazosin is a selective alpha-1 adrenergic receptor antagonist used for treating hypertension
and benign prostatic hyperplasia (BPH).[1][2] The development of extended-release
formulations is critical for improving patient compliance and minimizing side effects, such as
first-dose hypotension, by ensuring a controlled and prolonged drug release over 24 hours.[1]
[3] Doxazosin is classified as a Biopharmaceutics Classification System (BCS) Class Il drug,
characterized by low solubility and high permeability.[4]

Common technologies for doxazosin ER formulations include:

o Hydrophilic Matrix Systems: Utilizing polymers like hydroxypropyl methylcellulose (HPMC) or
polyethylene oxide (PEO) that form a gel layer upon contact with gastrointestinal fluids,
controlling drug diffusion and matrix erosion.[5]
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e Osmotic Pump Systems: Such as the Gastrointestinal Therapeutic System (GITS), which
provides zero-order drug release through a laser-drilled orifice in a semipermeable
membrane.[3][6]

o Multiparticulate Systems (Pellets): These systems involve drug-layered or matrix pellets
coated with release-controlling polymers, which can be filled into capsules or compressed
into tablets.[7]

Formulation Strategies and Composition

The selection of a formulation strategy depends on the desired release profile, manufacturing
capabilities, and intellectual property landscape. Below are examples of compositions for
different ER technologies.

Table 1: Example Formulations for Doxazosin ER Tablets
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Example
Formulation ) Concentration
Component Function Reference
Type (% wiw) or
Amount
- ) Active 4.86 mg
Hydrophilic Doxazosin _ _
) Pharmaceutical (equivalent to 4 [8]
Matrix (HPMC) Mesylate ) )
Ingredient mg Doxazosin)
Release-
HPMC K100M Controlling ~80% [8]
Polymer
Lactose Diluent / Filler ~18% [8]
Magnesium )
Lubricant ~1% [8]
Stearate
. i Active
Hydrophilic Doxazosin )
] Pharmaceutical 1-5% [9]
Matrix (PEO) Mesylate )
Ingredient
Release-
Polyethylene ]
) Controlling 50-70% [9]
Oxide (PEO)
Polymer
Microcrystalline ] )
Filler / Binder g.s. [9]
Cellulose
Polyvinylpyrrolid
yvinvey Binder g.s. [9]
one (PVP)
) ) Active 5.1 mg (for 4 mg
Osmotic Pump Doxazosin ) )
Pharmaceutical tablet, includes [10]
(GITS) Mesylate )
Ingredient overage)
Push Layer /
Polyethylene
) Drug Layer g.s. [10]
Oxide
Polymer
Sodium Chloride ~ Osmotic Agent g.s. [10]
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Drug Layer
Hypromellose g.s. [10]

Polymer

Semipermeable
Cellulose Acetate g.s. [10]

Membrane
Magnesium _

Lubricant g.s. [10]
Stearate

Active

Doxazosin ) )
Pellets (Core) Pharmaceutical Varies [7]

Mesylate .

Ingredient
Microcrystalline Extrusion/Sphero )
o ) Varies [7]
Cellulose (MCC) nization Aid
) Coating Agent for  Varies (e.g., 5-

Eudragit® RS ) )

Sustained 20% coating [7]
PO /RL PO

Release level)
PEG 6000 Plasticizer Varies [7]

Experimental Protocols: Manufacturing

Detailed manufacturing protocols are essential for producing consistent and high-quality ER

tablets.

Protocol: Manufacturing of HPMC-Based Matrix Tablets

via Wet Granulation

This protocol describes a typical wet granulation process for producing HPMC-based

doxazosin ER tablets.

Equipment and Materials:

e High-shear mixer/granulator

e Fluid bed dryer or tray dryer

» Milling equipment (e.g., conical mill)
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e Blender (e.g., V-blender)

e Rotary tablet press

o Doxazosin Mesylate, HPMC, Lactose, Magnesium Stearate
Procedure:

e Dry Mixing: Sift Doxazosin Mesylate, HPMC, and Lactose through an appropriate mesh
screen (e.g., #40 mesh) to de-lump.

o Transfer the sifted materials to a high-shear mixer and blend for 10 minutes to ensure
homogeneity.

e Granulation: While the mixer is running, add a suitable binder solution (e.qg., purified water or
an alcoholic solution of PVP) slowly and evenly to the powder blend.

» Continue mixing until granules of appropriate size and consistency are formed.

e Drying: Dry the wet granules in a fluid bed dryer or tray dryer at a suitable temperature (e.g.,
50-60°C) until the loss on drying (LOD) is within the specified limit (e.g., < 2%).

o Milling: Mill the dried granules using a conical mill with an appropriately sized screen to
achieve a uniform particle size distribution.

» Final Blending: Transfer the milled granules to a V-blender.

« Sift the lubricant (Magnesium Stearate) through a fine mesh screen (e.g., #60 mesh) and
add it to the granules in the blender.

» Blend for a short period (e.g., 3-5 minutes) to ensure adequate lubrication. Avoid over-
blending.

o Compression: Compress the final blend into tablets using a rotary tablet press with
appropriate tooling. Adjust compression force to meet target tablet hardness, thickness, and
weight.
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Protocol: Manufacturing of Pellets via Extrusion-
Spheronization

This protocol outlines the steps for producing drug-loaded pellets.[7][11]
Equipment and Materials:

e High-shear granulator

Extruder (e.g., screw extruder)

Spheronizer

Fluid bed coater/dryer

Doxazosin Mesylate, Microcrystalline Cellulose (MCC), Binder solution

Procedure:

Granulation/Wet Massing: Mix the drug and MCC in a high-shear granulator. Add the binder
solution while mixing to form a wet, plastic mass.[7]

o Extrusion: Immediately transfer the wet mass to an extruder. Extrude the mass through a die
(e.g., 1 mm diameter) to form cylindrical extrudates.[11]

o Spheronization: Place the extrudates onto the rotating friction plate of the spheronizer. The
centrifugal force breaks the extrudates into smaller cylinders, which are then rounded into
spherical pellets.[11]

» Drying: Dry the pellets in an oven or a fluid bed dryer at a suitable temperature (e.g., 40-
50°C).[12]

» Coating (Optional): For further release control, coat the pellets in a fluid bed coater using a
solution of a release-modifying polymer (e.g., Eudragit® derivatives).[7]

Experimental Protocols: Analytical Testing

Rigorous analytical testing is required for product characterization and quality control.
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Protocol: In-Vitro Dissolution Testing

This method is used to assess the drug release profile of the ER tablets.

Equipment and Materials:

USP Dissolution Apparatus 2 (Paddles)

Dissolution Vessels (900 mL)

Water bath maintained at 37 = 0.5 °C

HPLC system for analysis

Dissolution Media:

o Simulated Gastric Fluid (SGF), pH 1.2 (without enzyme)

o Acetate Buffer, pH 4.5

o Phosphate Buffer, pH 6.8

Procedure:

Media Preparation: Prepare the required dissolution media and deaerate.

o Apparatus Setup: Set up the dissolution apparatus. Place 900 mL of the selected medium
into each vessel and allow it to equilibrate to 37 + 0.5 °C.

o Test Initiation: Place one tablet in each vessel. Start the apparatus immediately at a paddle
speed of 75 RPM.[5]

o Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12,
16, 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

o Sample Analysis: Filter the samples through a suitable filter (e.g., 0.45 um). Analyze the
filtrate for doxazosin concentration using a validated HPLC method.
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Protocol: HPLC Method for Doxazosin Quantification in
Dissolution Samples

This protocol provides a standard HPLC method for analyzing dissolution samples.
Equipment and Materials:

o HPLC system with UV detector

e C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pum)

o Doxazosin Mesylate reference standard

» Reagents for mobile phase (e.g., Methanol, Acetonitrile, Phosphate buffer)
Procedure:

» Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of phosphate
buffer (pH adjusted to 5.0) and methanol in a 40:60 v/v ratio.[13] Filter and degas the mobile
phase.

o Chromatographic Conditions:

o

Column: C18, 250 mm x 4.6 mm, 5 um

Flow Rate: 1.0 mL/min

o

[¢]

Injection Volume: 20 pL

o

Detection Wavelength: 247 nm or 251 nm[14][15]

o

Column Temperature: Ambient or controlled at 35°C

o Standard Preparation: Prepare a stock solution of Doxazosin Mesylate reference standard
and dilute it with the mobile phase to create a series of calibration standards (e.g., 1-10

pg/mL).
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e Analysis: Inject the standard solutions to generate a calibration curve. Inject the filtered
dissolution samples.

» Calculation: Quantify the doxazosin concentration in the samples using the calibration curve
and calculate the cumulative percentage of drug released at each time point.

Protocol: Bioanalytical Method for Doxazosin in Human
Plasma

This HPLC method with fluorescence detection is suitable for pharmacokinetic studies.

Equipment and Materials:

HPLC with fluorescence detector

C18 reverse-phase column

Centrifuge

Doxazosin Mesylate and Prazosin (Internal Standard) reference standards

Human plasma, Methanol

Procedure:

o Sample Preparation (Protein Precipitation):[3]

[¢]

To 200 pL of plasma sample, add the internal standard (Prazosin).

o

Add 400 pL of methanol to precipitate plasma proteins.

Vortex mix for 10 seconds.

o

o

Centrifuge at 12,000 rpm for 10 minutes.

[¢]

Filter the supernatant through a 0.45 um filter.

o Chromatographic Conditions:
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[e]

Mobile Phase: e.g., A mixture of 10mM sodium dihydrogen phosphate dihydrate (pH 3.0)
and acetonitrile (65:35 v/v).[16]

[e]

Flow Rate: 1.0 mL/min

(¢]

Injection Volume: 20 pL

[¢]

Fluorescence Detection: Excitation at 246 nm, Emission at 389 nm.[17]

e Quantification: Prepare calibration standards by spiking known concentrations of doxazosin
into blank plasma and processing them alongside the study samples. Quantify doxazosin
using the peak area ratio of doxazosin to the internal standard. The quantitation limit can be
as low as 0.5 ng/mL.[8]

In-Vitro and In-Vivo Performance Data

Quantitative data from formulation studies are crucial for comparing different approaches and
ensuring the product meets target specifications.

Table 2: Comparative In-Vitro Dissolution Data (% Drug Released)
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_ HPMC Matrix _ FDA Recommended

Time (hours) ] GITS Formulation ]
Formulation Profile (Example)

1 5-15% 0-10% NMT 25%
4 20-40% 15-35% 30-55%
8 40-60% 40-65% 55-80%
12 >60% >70% NLT 70%
24 >80% >80% NLT 85%
Data are
representative

examples compiled
from literature and
FDA guidelines.[5][18]
[19] Actual results will
vary based on specific

formulations.

Table 3: Comparative Pharmacokinetic Parameters (4 mg Dose, Steady State)
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Doxazosin Standard

Doxazosin GITS ER

Parameter Reference
IR Tablet Tablet

Cmax (ng/mL) 29.3+8.4 11.3+5.6 [1114]

Tmax (hours) ~2-4 ~8-9 [1]
Higher (Dose- Lower (Relative

AUC (ng-h/mL) . S [1][10]
normalized) Bioavailability ~54%)

Terminal Half-life (tv%,
~22 ~19-22 [1][2]

hours)

Peak-Trough ] o
High Significantly Lower [1]

Fluctuation

Cmax: Maximum
plasma concentration;
Tmax: Time to reach
Cmax; AUC: Area
under the
concentration-time

curve.

Visualizations: Workflows and Logic

Diagrams created using Graphviz DOT language to illustrate key development processes.
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Caption: High-level workflow for Doxazosin ER tablet development.
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Caption: Comparison of manufacturing processes for ER technologies.
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Caption: Workflow for analytical and bioanalytical testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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